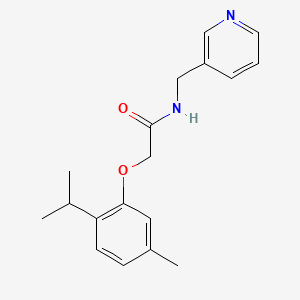![molecular formula C20H22ClF2NO B5115299 [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. CFM-2 is a synthetic compound that was first synthesized in 2007 by researchers at the University of California, San Diego. Since then, CFM-2 has been the subject of several scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol acts as a selective inhibitor of Kv1.3 channels, which are expressed in a variety of cells, including T cells, B cells, and neurons. Kv1.3 channels are involved in the regulation of membrane potential and the firing of action potentials in these cells. [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol binds to the pore region of Kv1.3 channels, blocking the flow of potassium ions and inhibiting channel activity. This inhibition of Kv1.3 activity has been shown to have a variety of effects on cellular physiology, including the regulation of calcium signaling, the modulation of cytokine production, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol inhibits the proliferation of T cells and B cells, reduces the production of pro-inflammatory cytokines, and modulates calcium signaling in neurons. In vivo studies have shown that [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol can reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, and improve cognitive function in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has several advantages as a research tool, including its selectivity for Kv1.3 channels, its ability to inhibit T cell and B cell proliferation, and its potential therapeutic applications in neurological disorders. However, [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol also has several limitations, including its relatively low potency, its potential off-target effects, and the complexity of its synthesis.
Zukünftige Richtungen
There are several potential future directions for research on [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. One area of interest is the development of more potent and selective Kv1.3 channel inhibitors based on the structure of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. Another area of interest is the investigation of the potential therapeutic applications of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol in neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the biochemical and physiological effects of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol on various cell types and to investigate its potential off-target effects.
Synthesemethoden
The synthesis of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol involves several steps, including the reaction of 2-chloro-4-fluorobenzyl chloride with 4-fluorobenzylamine to form the intermediate 1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)piperidine. This intermediate is then reacted with formaldehyde and sodium borohydride to form [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol. The synthesis of [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been studied for its potential use in scientific research, particularly in the field of neuroscience. [1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol has been shown to inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of neuronal excitability. This inhibition of Kv1.3 activity has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF2NO/c21-19-10-18(23)7-4-16(19)12-24-9-1-8-20(13-24,14-25)11-15-2-5-17(22)6-3-15/h2-7,10,25H,1,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNODRDHUYWDQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)


![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)

![diethyl {3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5115334.png)